molecular formula C11H12N2O4 B12825392 7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione

7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12825392
M. Wt: 236.22 g/mol
InChI Key: MMALVTPRDRWWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit various molecular targets .

Preparation Methods

The synthesis of 7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of anthranilic acid derivatives with formamide or its derivatives, followed by cyclization to form the quinazoline core. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent . The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

7-(2-methoxyethoxy)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-16-4-5-17-7-2-3-8-9(6-7)12-11(15)13-10(8)14/h2-3,6H,4-5H2,1H3,(H2,12,13,14,15)

InChI Key

MMALVTPRDRWWJK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)C(=O)NC(=O)N2

Origin of Product

United States

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